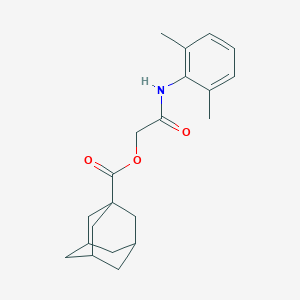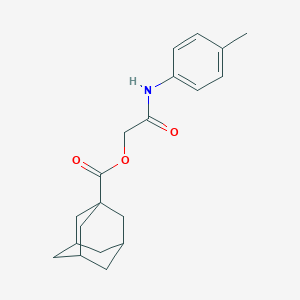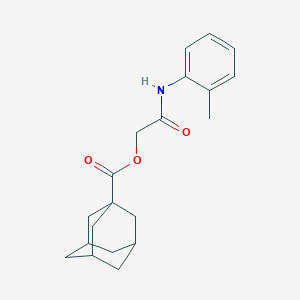![molecular formula C22H17N3O5S B305749 N-(1,3-benzodioxol-5-yl)-2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305749.png)
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide, also known as BZML, is a synthetic compound that has been studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, as well as induce apoptosis in cancer cells. N-(1,3-benzodioxol-5-yl)-2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has also been shown to reduce inflammation and oxidative stress, which may contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,3-benzodioxol-5-yl)-2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide in lab experiments is its potential therapeutic applications, particularly in the treatment of cancer. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in the lab.
Direcciones Futuras
There are several future directions for research on N-(1,3-benzodioxol-5-yl)-2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and Alzheimer's disease. Another direction is to better understand its mechanism of action, which may lead to the development of more effective treatments. Additionally, future research could explore the use of N-(1,3-benzodioxol-5-yl)-2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-yl)-2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide involves the reaction of 3-(1,3-benzodioxol-5-yl)-2-oxopropanoic acid with 5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-thiazolidinedione in the presence of acetic anhydride and triethylamine. The resulting product is then treated with N-(2-chloroethyl)acetamide to yield N-(1,3-benzodioxol-5-yl)-2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(1,3-benzodioxol-5-yl)-2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has also been investigated for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
Propiedades
Nombre del producto |
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide |
|---|---|
Fórmula molecular |
C22H17N3O5S |
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(1-methylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C22H17N3O5S/c1-24-10-13(15-4-2-3-5-16(15)24)8-19-21(27)25(22(28)31-19)11-20(26)23-14-6-7-17-18(9-14)30-12-29-17/h2-10H,11-12H2,1H3,(H,23,26)/b19-8+ |
Clave InChI |
CEEURQRLTSOCDH-UFWORHAWSA-N |
SMILES isomérico |
CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B305667.png)
![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate](/img/structure/B305668.png)








![(5E)-3-(4-chlorophenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B305688.png)
![(5E)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305689.png)

